

GW843682X: A Technical Guide to its Reversible and Cell-Permeable Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GW843682X is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3).[1][2] As a critical regulator of mitosis, PLK1 is a well-validated target in oncology.[3][4] The efficacy of **GW843682X** in preclinical models stems from its key characteristics: it is a reversible, ATP-competitive inhibitor that can readily cross cell membranes to engage its intracellular targets.[1][5][6] This guide provides an in-depth overview of these properties, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Properties of GW843682X

GW843682X's utility as a research tool and potential therapeutic agent is defined by its reversible binding to the ATP pocket of PLK1 and PLK3 and its ability to penetrate cells and exert its inhibitory effects.

Reversibility and Kinase Inhibition

GW843682X functions as an ATP-competitive inhibitor, meaning it reversibly binds to the kinase domain of PLK1 and PLK3, competing with the endogenous ATP.[1][5] This mode of action allows for the modulation of its inhibitory effects. The compound exhibits high selectivity for PLK1 and PLK3 over a panel of other kinases.[2][6]



Table 1: Kinase Inhibition Profile of GW843682X

Target Kinase	IC50 (nM)	Ki (nM)	Notes
PLK1	2.2[1][5][2]	4.8[5]	Potent and selective inhibition.
PLK3	9.1[1][5][2]	8[5]	High affinity, though slightly less than for PLK1.
PLK2	3.8[5]	Strong inhibition.	
PLK4	163[5]	Significantly lower affinity compared to PLK1/2/3.	
PDGFR1β	160[6]	>70-fold selectivity over PLK1.	
VEGFR2	360[6]	>160-fold selectivity over PLK1.	
Aurora A	4,800[6]	High degree of selectivity.	_
Cdk2/cyclin A	7,600[6]	High degree of selectivity.	

Cell Permeability and Cellular Activity

The cell-permeable nature of **GW843682X** is demonstrated by its ability to inhibit cell proliferation and induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][7][6] The compound effectively inhibits the growth of numerous tumor cell lines at sub-micromolar concentrations.[5]

Table 2: Cellular Activity of GW843682X in Cancer Cell Lines

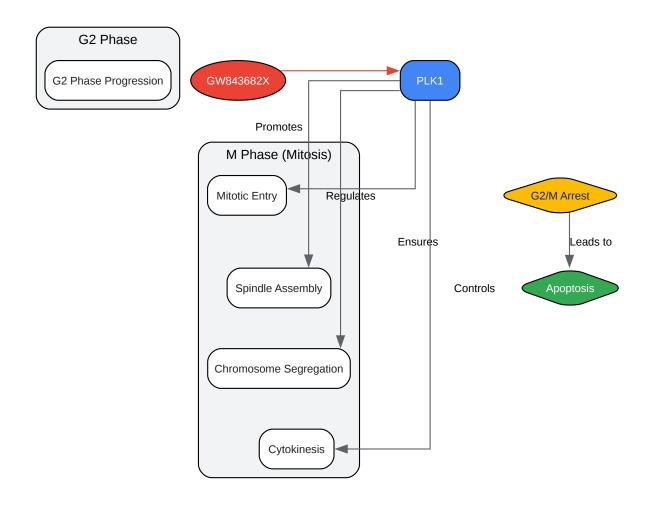


Cell Line	Cancer Type	IC50 (μM)	Notes
HeLa	Cervical Cancer	0.11[1]	
H460	Lung Cancer	0.38[1]	Induces G2/M arrest and apoptosis.[1][6]
A549	Lung Cancer	0.41[1]	_
BT474	Breast Cancer	0.57[1]	_
HCT116	Colon Cancer	0.70[1]	
MES-SA	Uterine Sarcoma	0.21[6]	
MES-SA/Dx5	Drug-Resistant Uterine Sarcoma	0.21[6]	Not affected by P- glycoprotein efflux pump.[6]
U937	Leukemia	0.12[1]	
Various Pediatric Tumors	0.02 - 11.7		_

Signaling Pathway and Mechanism of Action

GW843682X exerts its anti-proliferative effects by inhibiting PLK1, a master regulator of mitosis. Inhibition of PLK1 disrupts multiple stages of cell division, leading to G2/M cell cycle arrest and ultimately, apoptosis in cancer cells.[1][6]





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Caption: Mechanism of action of GW843682X via PLK1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the properties of **GW843682X**.

In Vitro Kinase Assay

This protocol is used to determine the IC50 of GW843682X against PLK1 and other kinases.



- Reaction Mixture Preparation: Prepare a reaction mix containing 25 mM HEPES (pH 7.2), 15 mM MgCl2, 1 μM ATP, 0.05 μCi/well [y-33P]ATP, 1 μM substrate peptide (e.g., Biotin-Ahx-SFNDTLDFD), 0.15 mg/mL bovine serum albumin, and 1 mM DTT.[1]
- Enzyme Addition: Add 2 nM of the PLK1 kinase domain or 5 nM of full-length PLK3 to the wells of a 96-well plate.[1]
- Inhibitor Addition: Add varying concentrations of **GW843682X** to the wells.
- Initiation and Incubation: Start the reaction by adding the reaction mix to the wells. Incubate for 1 to 1.5 hours at 22°C.[1]
- Stopping the Reaction: Terminate the reaction by adding a stop mix containing 50 mM EDTA and 4.0 mg/mL streptavidin SPA beads in Dulbecco's PBS.[1]
- Measurement: Measure the incorporation of [γ-33P]ATP into the substrate peptide using a scintillation counter.
- Data Analysis: Calculate the percent inhibition relative to a DMSO-only control and determine the IC50 value.

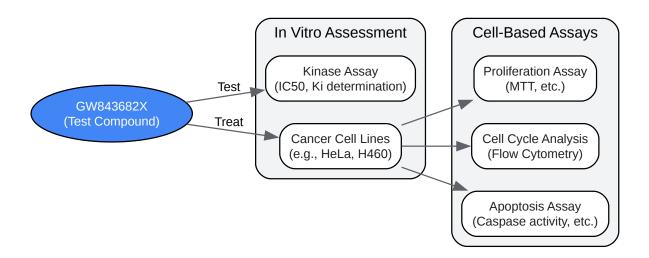
Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of **GW843682X** on cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over a 3-day period (e.g., 2,000-7,000 cells per well depending on the cell line).[1][5]
- Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of GW843682X. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.



- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value.



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